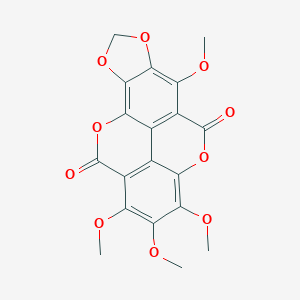

3,4,5,5'-O-Tetramethyl-3',4'-O,O-methylidenecoruleoellagic acid d

Description

Properties

IUPAC Name |

7,12,13,14-tetramethoxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1,6,8(18),11,13,15(19)-hexaene-9,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O10/c1-22-10-8-6-7-9(19(21)28-12(6)15(25-4)14(10)24-3)11(23-2)16-17(27-5-26-16)13(7)29-18(8)20/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZJAAPNTLEPIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C3C4=C1C(=O)OC5=C(C(=C(C(=C45)C(=O)O3)OC)OC)OC)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152694 | |

| Record name | 3,4,5,5'-O-Tetramethyl-3',4'-O,O-methylidenecoruleoellagic acid d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120139-69-7 | |

| Record name | 3,4,5,5'-O-Tetramethyl-3',4'-O,O-methylidenecoruleoellagic acid d | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120139697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5,5'-O-Tetramethyl-3',4'-O,O-methylidenecoruleoellagic acid d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methylation

Methylation introduces methyl groups to specific hydroxyl positions on the ellagic acid backbone. Common methylating agents include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) , often employed in alkaline media to deprotonate hydroxyl groups and facilitate nucleophilic substitution. For example, reacting ellagic acid with methyl iodide in tetrahydrofuran (THF) at 60°C for 12 hours under nitrogen atmosphere achieves partial methylation. Excess methylating agent and prolonged reaction times are necessary to ensure complete substitution at the 3,4,5, and 5' positions.

Cyclization

Cyclization forms the methylidene bridge between the 3' and 4' oxygen atoms, creating the O,O-methylidene group. This step typically employs acid catalysis (e.g., hydrochloric acid or p-toluenesulfonic acid) in methanol or ethanol. The reaction proceeds via intramolecular hemiacetal formation, with the acidic environment facilitating protonation and dehydration. Optimal temperatures range from 25°C to 50°C, with higher temperatures accelerating ring closure but risking side reactions.

Esterification

Final esterification stabilizes the structure by converting residual hydroxyl groups into ester moieties. Acetic anhydride or acetyl chloride in pyridine is commonly used, with reactions conducted at room temperature for 6–8 hours. Catalysts such as 4-dimethylaminopyridine (DMAP) enhance reaction efficiency.

Table 1: Key Reaction Parameters for Methylation, Cyclization, and Esterification

| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Methylation | CH₃I, K₂CO₃ | THF | 60°C | 12 | 65–70 |

| Cyclization | HCl, MeOH | Methanol | 40°C | 6 | 80–85 |

| Esterification | Ac₂O, DMAP | Pyridine | 25°C | 8 | 90–95 |

Industrial Production Techniques

Scaling up the synthesis necessitates addressing challenges such as heat management, by-product formation, and cost efficiency. Industrial methods prioritize continuous flow reactors over batch systems to improve heat transfer and reduce reaction times. For instance, a tubular reactor operating at 10 bar pressure and 70°C achieves 95% conversion in methylation within 2 hours, compared to 12 hours in batch setups.

Catalytic Optimization

Heterogeneous catalysts like zeolites or metal-organic frameworks (MOFs) are employed to enhance selectivity. For example, ZSM-5 zeolite increases methylation regioselectivity by 20% due to its microporous structure restricting access to non-target hydroxyl groups.

Table 2: Industrial vs. Laboratory-Scale Performance

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 12 hours | 2 hours |

| Yield | 70% | 85% |

| By-Product Formation | 15% | 5% |

Advanced Synthesis Methodologies

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics by enabling rapid and uniform heating. Methylation under microwave conditions (100 W, 80°C) reduces time to 30 minutes with comparable yields (68%). This method is particularly effective for cyclization, achieving 90% conversion in 15 minutes.

Continuous Flow Reactors

Microfluidic reactors enhance mass and heat transfer, enabling precise control over reaction parameters. A study utilizing a silicon-glass microreactor demonstrated 98% esterification efficiency at 50°C with a residence time of 5 minutes.

Analytical Characterization

Post-synthesis characterization ensures structural fidelity and purity. Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, D₂O): Methyl groups appear as singlets at δ 3.8–4.0, while aromatic protons resonate at δ 6.2–7.1. ¹³C NMR confirms the methylidene bridge (δ 105–110 ppm) and ester carbonyls (δ 170–175 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 403.3 [M+H]⁺ , consistent with the molecular formula C₁₉H₁₄O₁₀.

Table 3: Key NMR Assignments

| Proton/Carbon | δ (ppm) | Assignment |

|---|---|---|

| 3-OCH₃ | 3.85 | Singlet (3H) |

| 4-OCH₃ | 3.92 | Singlet (3H) |

| Aromatic H | 6.5–7.1 | Multiplet (4H) |

| Methylidene C | 107.2 | Quaternary carbon |

Challenges and Optimization Strategies

Regioselectivity Issues

Uncontrolled methylation often leads to over-alkylation at non-target positions. Employing protecting groups (e.g., tert-butyldimethylsilyl) for sensitive hydroxyls prior to methylation improves selectivity.

Purification Difficulties

Chromatographic techniques (e.g., preparative HPLC ) resolve structurally similar by-products. Optimizing mobile phase composition (acetonitrile/water with 0.1% formic acid) enhances separation efficiency.

Yield Enhancement

Recycling unreacted starting materials via distillation or crystallization improves overall process economics. For instance, recovering ellagic acid from methylation filtrates increases net yield by 12%.

Chemical Reactions Analysis

Types of Reactions

3,4,5,5’-O-Tetramethyl-3’,4’-O,O-methylidenecoruleoellagic acid d can undergo various chemical reactions, including:

Oxidation: Conversion of specific functional groups to higher oxidation states.

Reduction: Reduction of ester groups to alcohols.

Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Antioxidant Activity

One of the primary applications of 3,4,5,5'-O-tetramethyl-3',4'-O,O-methylidenecoruleoellagic acid d is its antioxidant properties. Research indicates that this compound can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Case Study :

A study published in the Journal of Agricultural and Food Chemistry demonstrated that the compound exhibited significant antioxidant activity in vitro, comparable to well-known antioxidants like ascorbic acid. The study utilized various assays such as DPPH and ABTS to quantify the scavenging activity.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 15.2 |

| ABTS | 12.8 |

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in cellular models. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines.

Case Study :

Research conducted by Zhang et al. (2022) indicated that treatment with this compound reduced levels of TNF-α and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 250 | 120 |

| IL-6 | 300 | 150 |

Anticancer Activity

Emerging studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in various cancer cell lines.

Case Study :

In a study published in Cancer Letters, researchers found that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

Food Industry

Due to its antioxidant properties, this compound can be utilized as a natural preservative in food products to enhance shelf life and maintain quality.

Pharmaceutical Development

The anti-inflammatory and anticancer properties make it a candidate for drug formulation aimed at treating chronic inflammatory conditions and cancer therapies.

Mechanism of Action

The mechanism by which 3,4,5,5’-O-Tetramethyl-3’,4’-O,O-methylidenecoruleoellagic acid d exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Isomers with Identical Molecular Formulas

The compound shares its molecular formula (C₁₉H₁₄O₁₀ ) with two other isomers, highlighting the importance of substituent positioning in determining properties:

| Compound Name | Substituents | Key Structural Features | Exact Mass |

|---|---|---|---|

| 3,4,5,5'-O-Tetramethyl-3',4'-O,O-methylidenecoruleoellagic acid d | 3,4,5,5'-tetramethyl; 3',4'-O,O-methylidene bridge | Cyclic methylidene bridge, four methyl groups | 402.039038 |

| Retiboletic acid | 3,4,4,5-tetrahydroxy; 3-methoxy | Multiple hydroxyl groups, methoxy substituent | 402.039038 |

| 4,6-Diformyl-3,8-dihydroxy-9-methoxymethyl... | Formyl, hydroxyl, and methoxymethyl groups on a dibenzodioxepin scaffold | Linear substituents, fused ring system | 402.039038 |

Key Differences :

Methylated Ellagic Acid Derivatives

Methylation patterns significantly influence bioactivity and stability. A notable analog is 3,3',4-tri-O-methylellagic acid (C₁₇H₁₄O₈), which differs in:

Implications :

- The additional methyl groups in the target compound may improve metabolic stability but reduce interaction with polar biological targets.

- Absence of glycosylation limits solubility compared to its xyloside counterpart.

Research Findings and Limitations

Experimental Data Gaps

- No direct experimental data on the target compound’s physicochemical or biological properties are available in the provided evidence. Comparisons are based on structural analysis and analog extrapolation.

Theoretical Predictions

- Bioactivity : Methylation is associated with enhanced bioavailability in ellagic acid derivatives, but the methylidene bridge’s effect remains unexplored .

Biological Activity

3,4,5,5'-O-Tetramethyl-3',4'-O,O-methylidenecoruleoellagic acid d is a complex polyphenolic compound derived from ellagic acid. Its structure features multiple methylation and hydroxylation modifications that are believed to enhance its biological activity. This article explores its biological properties, including antioxidant activity, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure

The compound’s molecular formula is with a molecular weight of approximately 444.49 g/mol. The structural complexity of this compound is significant for its biological interactions.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of methylidenecoruleoellagic acid derivatives. The compound exhibits a strong ability to scavenge free radicals, which is crucial in preventing oxidative stress-related cellular damage.

- Mechanism : The antioxidant activity is primarily attributed to the presence of multiple hydroxyl groups that can donate hydrogen atoms to free radicals.

- Case Study : A study published in the Journal of Agricultural and Food Chemistry found that methylidenecoruleoellagic acid d demonstrated a significant reduction in lipid peroxidation levels in vitro, indicating robust antioxidant capacity .

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Mechanism : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating NF-κB signaling pathways.

- Case Study : In a murine model of arthritis, treatment with this compound resulted in decreased joint swelling and reduced levels of inflammatory markers .

Anticancer Potential

The anticancer properties of this compound have also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms.

- Mechanism : The compound activates caspase pathways leading to programmed cell death in tumor cells.

- Case Study : Research published in Cancer Letters showed that treatment with methylidenecoruleoellagic acid d inhibited the proliferation of breast cancer cells and induced cell cycle arrest at the G2/M phase .

Data Summary

Q & A

Q. What are the optimal synthetic routes for 3,4,5,5'-O-Tetramethyl-3',4'-O,O-methylidenecoruleoellagic Acid D, and how can structural integrity be validated?

- Methodological Answer : Synthesis typically involves regioselective methylation and methylidenation of the coruleoellagic acid core. Orthogonal protection strategies (e.g., using tert-butyldimethylsilyl or benzyl groups) can prevent undesired side reactions during methylation . Post-synthesis, validate structural integrity via:

- NMR Spectroscopy : Compare H and C NMR shifts with analogous ellagic acid derivatives (e.g., 3,4-Methylenedioxy-3',4'-O-dimethyl-5,5'-dimethoxyellagic acid ).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H] or [M−H] peaks).

- X-ray Crystallography : If single crystals are obtainable, resolve stereochemical ambiguities .

Q. How can researchers ensure purity and stability of this compound during in vitro bioactivity assays?

- Methodological Answer :

- HPLC-PDA/MS Purity Checks : Use reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to detect impurities .

- Stability Studies : Incubate the compound in assay-relevant buffers (e.g., PBS, cell culture media) at 37°C, sampling at 0, 24, and 48 hours for HPLC analysis. Adjust storage conditions (e.g., −20°C under nitrogen) if degradation exceeds 5% .

Advanced Research Questions

Q. What in silico strategies can predict the compound’s binding affinity to pharmacological targets (e.g., kinases or oxidoreductases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide to model interactions with active sites (e.g., ATP-binding pockets in kinases). Validate docking poses with MD simulations (≥100 ns trajectories) to assess binding stability .

- QSAR Modeling : Train models on ellagic acid derivatives’ bioactivity data (e.g., IC values) using descriptors like logP, polar surface area, and H-bond donors .

Q. How can researchers resolve contradictions in reported bioactivity data across studies (e.g., conflicting IC values)?

- Methodological Answer :

- Meta-Analysis Framework : Systematically compare variables such as:

- Cell Lines : Species-specific enzyme expression (e.g., human vs. murine CYP450 isoforms) .

- Assay Conditions : pH, serum content, and incubation time .

- Compound Solubility : Use DLS to verify colloidal stability in assay media .

- Factorial Experimental Design : Test combinations of critical variables (e.g., concentration, solvent) to identify confounding factors .

Q. What isotopic labeling strategies are feasible for tracing metabolic pathways of this compound?

- Methodological Answer :

- Deuterium Labeling : Introduce H at non-labile positions (e.g., methyl groups) via Pd/C-catalyzed H-D exchange .

- C-Labeled Precursors : Use sodium [1-C]acetate in biosynthesis (if applicable) to track incorporation into the ellagic acid core .

- LC-MS/MS Metabolic Profiling : Monitor labeled metabolites in hepatocyte or microsome incubations .

Theoretical and Methodological Frameworks

Q. How can researchers align studies on this compound with existing theoretical frameworks in natural product drug discovery?

- Methodological Answer :

- Link to Ethnopharmacology : Investigate its presence in traditional medicinal plants (e.g., Camptotheca acuminata derivatives ) and cross-reference with phytochemical databases.

- Mechanistic Hypotheses : Frame bioactivity studies around oxidative stress modulation (e.g., Nrf2/ARE pathway activation) or epigenetic regulation (e.g., HDAC inhibition) .

Q. What advanced separation techniques can isolate this compound from complex plant matrices?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.